VCP Activator 1 VCP Activator 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC20238053
InChI: InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1
SMILES:
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol

VCP Activator 1

CAS No.:

Cat. No.: VC20238053

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

VCP Activator 1 -

Specification

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
IUPAC Name (3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide
Standard InChI InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1
Standard InChI Key FIHKSVOKNUVXAB-CQSZACIVSA-N
Isomeric SMILES CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O
Canonical SMILES CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O

Introduction

Discovery and Biochemical Characterization of VCP Activator 1

Identification and Chemical Properties

VCP Activator 1 (VAA1), with the molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol, was identified as a potent stimulator of VCP’s D2 ATPase activity . The compound exhibits solubility in DMSO (300 mg/mL) and stability at -80°C for six months, making it suitable for in vitro and cell-based assays . Structural analogs and derivatives of VAA1, such as UP109 and UP163, share a quinazoline core but differ in substituents affecting potency and catalytic efficiency .

Table 1: Biochemical Properties of VCP Activator 1 and Analogs

CompoundEC50 (μM)Max Activation (% vs. DMSO)kcat (nmol Pi/nmol VCP/s)KM (μM ATP)Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹)
VAA11.243000.30980.953.82
UP10924.71970.48936.1713.52
UP1639.002040.36654.206.76
Data derived from kinetic assays using recombinant VCP .

Mechanism of ATPase Activation

VAA1 enhances VCP’s ATPase activity by binding an allosteric pocket near the C-terminal tail, displacing a regulatory phenylalanine residue (Phe-740) that otherwise inhibits D2 domain conformational changes . Cryo-EM structures of VCP–VAA1 complexes (2.9–3.7 Å resolution) reveal that the compound stabilizes a rotated D2 domain configuration, facilitating ADP release and accelerating ATP turnover . Mutational studies confirm that Phe-740 substitutions (e.g., F740A) mimic VAA1’s effects, increasing basal ATPase activity by 40–60% and rendering VCP resistant to further activation .

Structural Insights into VCP Activation by VAA1

Cryo-EM Analysis of Allosteric Binding

High-resolution cryo-EM structures of VCP in apo and ADP-bound states demonstrate that VAA1 occupies a hydrophobic cleft between the D2 domain and the C-terminal tail . This site, distinct from the nucleotide-binding pockets, undergoes a 12° rotation upon VAA1 binding, widening the central pore and aligning critical arginine residues (Arg-865 and Arg-899) for substrate engagement . Molecular dynamics simulations suggest that VAA1’s benzothiazole group forms π-π interactions with Phe-740, destabilizing its inhibitory contact with the D2 domain .

Conformational Dynamics and Substrate Processing

VAA1-induced conformational changes increase the accessibility of the N-terminal domain to ubiquitin receptors, enhancing substrate recruitment . Single-molecule fluorescence experiments show that VAA1-treated VCP exhibits a 2.5-fold higher processivity in unfolding GFP-tagged substrates compared to wild-type VCP . This effect is abolished in the presence of CB-5083, a D2 ATPase inhibitor, confirming that VAA1’s activity depends on functional ATP hydrolysis .

Cell LineVCP Variant[VAA1] (μM)Insoluble TDP-43 (% Reduction)Soluble TDP-43 (% Increase)
HEK293TWT1085 ± 6120 ± 8
HEK293TR155H1078 ± 5115 ± 7
Patient FibroblastA232E1072 ± 4110 ± 6
Data from Phan et al. (2023) and Lee et al. (2024) .

Comparative Analysis with Other VCP Modulators

Synergy with Pharmacological Chaperones

Co-treatment of VAA1 with Eeyarestatin I, a chemical chaperone stabilizing VCP hexamers, synergistically enhances TDP-43 clearance in cortical neurons, achieving 90% reduction in insoluble aggregates at subthreshold concentrations (VAA1: 2.5 μM; Eeyarestatin I: 0.5 μM) . This synergy suggests combinatorial approaches could mitigate dose-limiting toxicity while maintaining efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator